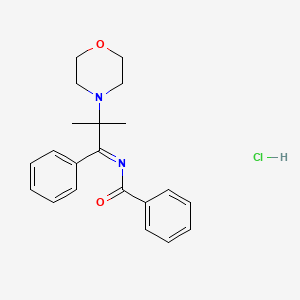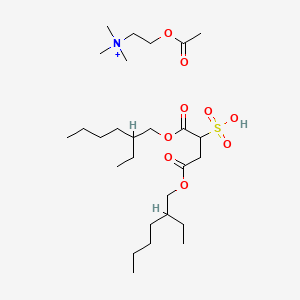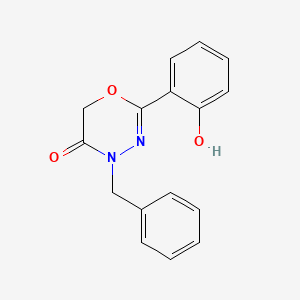
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol typically involves the reaction of quinoxaline derivatives with thiol-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection.
Mécanisme D'action
The mechanism of action of 3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercapto-1,2,4-triazole: A heterocyclic compound with similar thiol functionality.
2,4,6-Trimercapto-1,3,5-triazine: Another thiol-containing heterocycle with corrosion inhibition properties.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: A compound with multiple functional groups, including thiol and amino groups.
Uniqueness
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol is unique due to its specific quinoxaline core structure combined with the presence of multiple thiol groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Propriétés
Numéro CAS |
55817-18-0 |
|---|---|
Formule moléculaire |
C8H6N2O3S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
1,4-dihydroxy-3-sulfanylidenequinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O3S/c11-7-8(14)10(13)6-4-2-1-3-5(6)9(7)12/h1-4,12-13H |
Clé InChI |
OFUCBBLZPZPPHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)C(=S)N2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


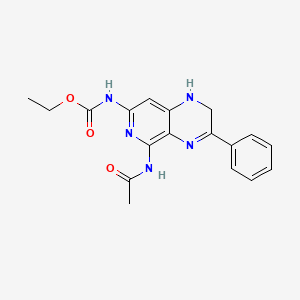

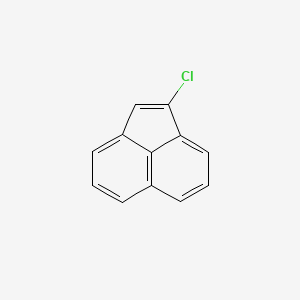
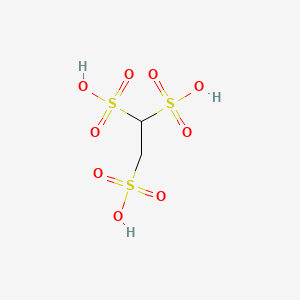
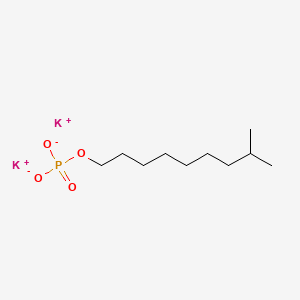
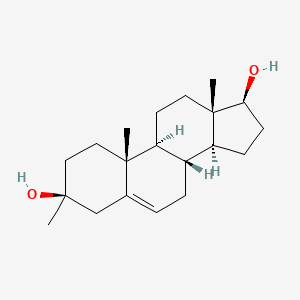
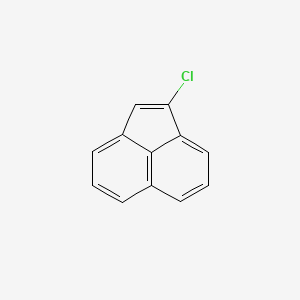
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


